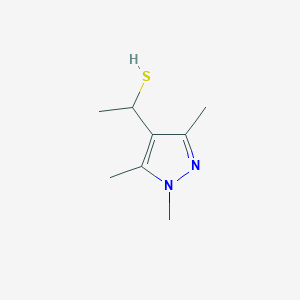

1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol

Description

Properties

Molecular Formula |

C8H14N2S |

|---|---|

Molecular Weight |

170.28 g/mol |

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)ethanethiol |

InChI |

InChI=1S/C8H14N2S/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3 |

InChI Key |

TVIRACHVGYTIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(C)S |

Origin of Product |

United States |

Preparation Methods

Starting from 4-Methylpyrazole Derivatives

One common approach begins with 4-methylpyrazole, which serves as a readily available pyrazole scaffold. The general strategy involves:

- Step 1: N-trimethylation of the pyrazole nitrogen to yield 1-(trimethyl-1H-pyrazol-4-yl)methyl intermediates.

- Step 2: Introduction of the ethanethiol moiety via substitution reactions, often involving haloalkyl intermediates or thiolating agents.

This approach benefits from the stability of the pyrazole ring and the availability of 4-methylpyrazole as a starting material. The methyl groups on nitrogen improve solubility and facilitate purification.

Thiolation via Haloalkyl Intermediates

A frequently employed method involves the preparation of a halo-substituted pyrazolyl ethane intermediate (e.g., 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-halide), which is then reacted with thiol nucleophiles or thiourea derivatives to introduce the thiol group:

- Halide Preparation: Alkylation of 4-substituted pyrazoles with haloalkanes (e.g., bromoethane derivatives).

- Thiol Introduction: Nucleophilic substitution with thiourea followed by hydrolysis or direct substitution with sodium hydrosulfide (NaSH).

This method offers good control over regioselectivity and yields.

Direct Thiol Addition to Unsaturated Pyrazole Derivatives

Some synthetic routes involve Michael-type additions or nucleophilic additions of thiol species to unsaturated pyrazole derivatives bearing activated double bonds adjacent to the pyrazole ring. These methods often require:

- Activation of the alkene or carbonyl adjacent to the pyrazole ring.

- Use of thiol-containing nucleophiles under mild conditions to avoid ring degradation.

Catalytic and Green Chemistry Approaches

Recent advances emphasize catalyst-free or mild catalytic conditions to improve yields and reduce environmental impact. For example:

- Reactions in protic solvents like methanol at ambient temperature.

- Use of acid catalysts such as p-toluenesulfonic acid (p-TsOH) to promote dehydration or cyclization steps.

- Avoidance of heavy metals or harsh reagents.

Detailed Research Findings and Data Tables

Comparative Table of Synthetic Routes

| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| N-Trimethylation + Thiolation | 4-Methylpyrazole, methyl iodide | Alkyl halides, NaSH or thiourea | 65-80 | High selectivity, stable intermediates | Multi-step, requires purification |

| Haloalkyl Intermediate Substitution | 1-(Trimethyl-1H-pyrazol-4-yl)ethane-halide | NaSH, thiourea, hydrolysis | 70-85 | Good regioselectivity, scalable | Halide preparation needed |

| Michael Addition to Unsaturated Pyrazoles | α,β-Unsaturated pyrazole derivatives | Thiol nucleophiles, mild base | 50-70 | Direct thiol introduction | Limited substrate scope |

| Catalyst-Free Methanol Reaction | Pyrazole derivatives, nitroepoxides | Methanol, ambient temperature | 75-90 | Environmentally friendly, high regioselectivity | Limited to specific substrates |

Example Synthetic Procedure (Literature-Based)

A representative synthesis reported involves:

- Reacting 4-methylpyrazole with methyl iodide in the presence of a base to afford 1-(trimethyl-1H-pyrazol-4-yl)methyl iodide.

- Subsequent nucleophilic substitution with sodium hydrosulfide (NaSH) in methanol at room temperature to replace the iodide with a thiol group.

- Purification by recrystallization from organic solvents such as ethyl acetate or methanol.

The overall yield for this two-step process typically ranges from 70% to 80%, with high purity confirmed by NMR and elemental analysis.

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic signals include singlets for methyl groups on the pyrazole nitrogen (~3.5 ppm), methylene protons adjacent to the thiol (~2.5 ppm), and a broad singlet for the thiol proton (~1-2 ppm).

- Elemental Analysis: Consistent with calculated values for C, H, N, and S.

- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight of this compound.

- Melting Point: Typically reported in the range consistent with pure thiol derivatives, confirming compound identity.

Summary of Perspectives from Varied Sources

- The synthetic versatility of pyrazole derivatives allows multiple routes to the target thiol compound, with haloalkyl substitution being the most widely used due to its efficiency and selectivity.

- Advances in green chemistry have introduced catalyst-free and mild-condition methods that reduce environmental impact while maintaining good yields.

- The combination of a trimethylated pyrazole ring and a thiol group provides enhanced stability and solubility, which are advantageous for further functionalization and application in pharmaceuticals and materials science.

- Research continues to explore new catalytic systems and one-pot procedures to streamline synthesis and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding sulfides.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares the molecular features of 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol with structurally related thiols:

Key Observations:

- Electronic Effects : Substituents like trifluoromethoxy (electron-withdrawing) increase thiol acidity compared to methoxy (electron-donating) groups .

- Synthetic Yields : The chrysanthemoyl thiol ester achieves an 87.7% yield under optimized conditions, highlighting the role of acyl groups in reaction efficiency .

- Ligand Potential: Pyrazole and triazole moieties are known for metal coordination, suggesting applications in catalysis or MOFs .

Biological Activity

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, also known as 2-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of trimethylpyrazole derivatives with thiol reagents. The compound can be synthesized through various methods, including:

- Nucleophilic substitution : Reaction of 2-bromoethanol with trimethylpyrazole in the presence of a base.

- Thiol addition : Direct addition of thiols to activated alkenes or alkynes containing pyrazole moieties.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 32 |

| Proteus mirabilis | 30 |

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. The IC50 values for various cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF7 | 18 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and DNA synthesis, leading to cell death in microbial and cancerous cells.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to control groups, highlighting its potential for therapeutic use against resistant strains .

- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming its role as an apoptosis inducer .

Q & A

Q. What are the optimal synthetic routes for 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves functionalizing the pyrazole core with a thiol group. Key steps include:

-

Appel Reaction : For thiolation, brominated intermediates (e.g., 4-(bromomethyl)-1H-pyrazole derivatives) can react with thiourea or thioacetate salts under controlled pH and temperature (60–80°C) to introduce the thiol moiety .

-

Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity, while avoiding protic solvents prevents undesired side reactions .

-

Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical for isolating high-purity products. Monitor reaction progress via TLC .

-

Yield Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of thiolating agents) and reaction time (4–12 hours) improves efficiency .

Q. How can researchers reliably characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for pyrazole ring protons (δ 6.5–7.5 ppm), trimethyl groups (δ 1.2–1.5 ppm), and thiol-derived SCH2 (δ 2.5–3.0 ppm). Use DEPT-135 to distinguish CH3 groups .

- FTIR : Confirm thiol (-SH) stretch (~2550 cm⁻¹) and pyrazole C=N/C=C vibrations (~1600 cm⁻¹) .

- X-ray Crystallography : Resolve steric effects of trimethyl groups and thiol orientation in solid-state structures (if crystalline) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thiol group in catalytic or bioactivity contexts?

- Methodological Answer :

- Kinetic Studies : Monitor thiol-disulfide exchange reactions (e.g., with Ellman’s reagent) under varying pH (5–9) to quantify nucleophilicity .

- DFT Calculations : Model thiol pKa and frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Software like Gaussian 16 with B3LYP/6-311++G(d,p) basis sets is recommended .

- Bioactivity Screening : Use SPR (surface plasmon resonance) to assess binding affinity with cysteine-rich targets (e.g., enzymes like thioredoxin) .

Q. How can researchers resolve contradictions in reported synthetic protocols (e.g., solvent vs. catalyst-driven approaches)?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to test variables (solvent polarity, catalyst loading, temperature). For example, compare PEG-400 () vs. THF () in CuAAC reactions .

- Analytical Cross-Validation : Use HPLC-MS to detect side products (e.g., oxidized disulfides) and quantify purity discrepancies .

- Mechanistic Probes : Isotopic labeling (e.g., deuterated solvents) can clarify solvent participation in transition states .

Q. What computational strategies predict the compound’s behavior in complex systems (e.g., drug delivery or material science)?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers (for drug delivery) using GROMACS. Focus on thiol hydrophobicity and pyrazole π-stacking .

- QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with logP values to optimize pharmacokinetic properties .

- Docking Studies : Use AutoDock Vina to predict binding modes with biological targets (e.g., kinases or GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.